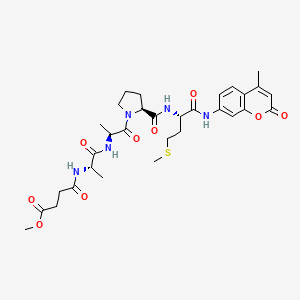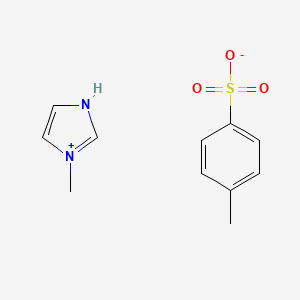
cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
“Cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 732252-30-1 and a molecular weight of 248.28 . The IUPAC name for this compound is (1R,3S)-3- (4-methoxybenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O4/c1-18-12-6-4-9 (5-7-12)13 (15)10-2-3-11 (8-10)14 (16)17/h4-7,10-11H,2-3,8H2,1H3, (H,16,17)/t10-,11+/m0/s1 . This compound contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Compounds with structures similar to "cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid" have been studied for their roles in chemical synthesis and catalysis. For example, the palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids shows the influence of ligands on reaction outcomes, highlighting the importance of molecular structure in catalytic efficiency and selectivity (Feuerstein et al., 2001). This research area explores how variations in molecular structure, such as that of "cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid," can impact the development of new synthetic methods and the improvement of catalytic processes.
Environmental Monitoring
Another important application area is environmental monitoring, where similar compounds are analyzed as metabolites of synthetic pyrethroids in human urine, using advanced detection methods like gas chromatography-tandem mass spectrometry (Arrebola et al., 1999). This research underscores the relevance of chemical analysis in assessing exposure to environmental contaminants and the potential of "cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid" in environmental and biological monitoring studies.
Propriétés
IUPAC Name |
(1R,3S)-3-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-6-4-9(5-7-12)13(15)10-2-3-11(8-10)14(16)17/h4-7,10-11H,2-3,8H2,1H3,(H,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLTBFKXDKKGA-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





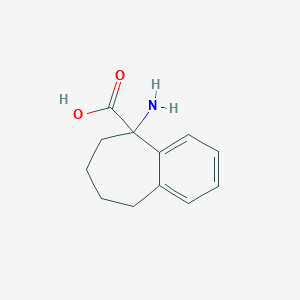
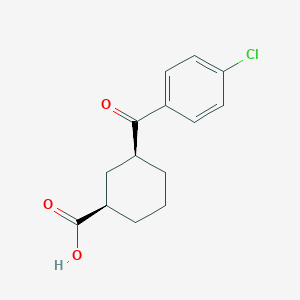
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
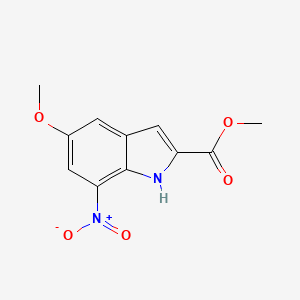
![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1648632.png)
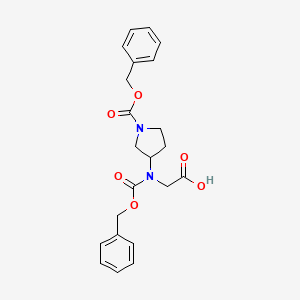
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B1648639.png)
![1-Methyl-2-[[(2R)-pyrrolidin-2-yl]methylsulfanyl]imidazole](/img/structure/B1648641.png)
